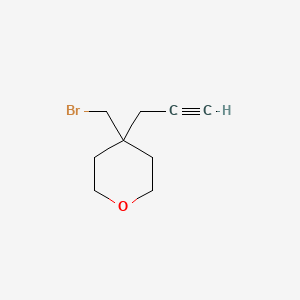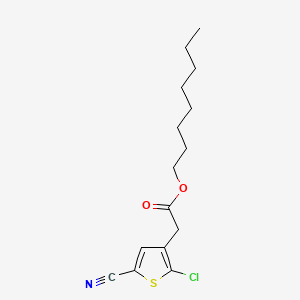
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring attached to a cyclopentene ring with a carboxylic acid functional group. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne under mild conditions.
Cyclopentene Ring Formation: The cyclopentene ring can be formed through a series of cyclization reactions involving appropriate starting materials such as cyclopentadiene derivatives.
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Substituted tetrazoles
Aplicaciones Científicas De Investigación
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design to enhance bioavailability and reduce toxicity.
Agriculture: Tetrazole derivatives are used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants.
Materials Science: Tetrazoles are used in the synthesis of energetic materials and explosives due to their high nitrogen content and stability.
Biochemistry: Tetrazoles are used in DNA synthesis and molecular docking studies due to their ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Metal Ion Complexation: The tetrazole ring can form stable complexes with metal ions, which can be utilized in various biochemical applications.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with specific receptors or proteins.
Comparación Con Compuestos Similares
Similar Compounds
(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methanethiol: This compound has a similar tetrazole ring but differs in the presence of a methanethiol group instead of a cyclopentene ring.
N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide: This compound contains a thiophene ring attached to the tetrazole ring, providing different chemical properties and applications.
Losartan Potassium: A well-known drug that contains a tetrazole ring and is used as an antihypertensive agent.
Uniqueness
2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)cyclopent-1-ene-1-carboxylic acid is unique due to its combination of a tetrazole ring with a cyclopentene ring and a carboxylic acid group
Propiedades
Número CAS |
1855700-69-4 |
|---|---|
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-(2-methyltetrazol-5-yl)cyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12-10-7(9-11-12)5-3-2-4-6(5)8(13)14/h2-4H2,1H3,(H,13,14) |
Clave InChI |
DOCKGRFBEHEVON-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)C2=C(CCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Ethylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13470496.png)
![3-[(4-Fluorophenyl)methanesulfonyl]propanenitrile](/img/structure/B13470497.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13470501.png)





![tert-butyl N-[2-methyl-1-(pyrimidine-2-sulfonyl)propan-2-yl]carbamate](/img/structure/B13470529.png)

![methyl[(1S)-1-phenylpropyl]amine hydrochloride](/img/structure/B13470550.png)
![Tert-butyl 3-amino-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13470551.png)

